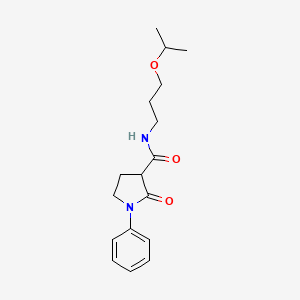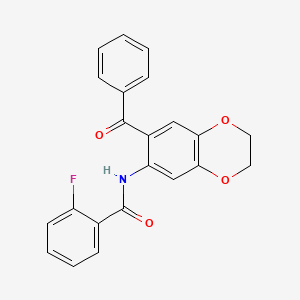![molecular formula C22H25N5O2 B6032794 N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032794.png)
N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and modulators of the NAD+ metabolism.
Mécanisme D'action
The mechanism of action of N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide involves its ability to increase NAD+ levels in cells and tissues. NAD+ is a coenzyme that plays a crucial role in various enzymatic pathways involved in energy metabolism, DNA repair, and gene expression. It can also activate sirtuins, a family of NAD+-dependent deacetylases that regulate various cellular processes such as aging, inflammation, and stress response. By increasing NAD+ levels, N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide can activate these enzymatic pathways and modulate the activity of sirtuins, leading to various physiological effects.
Biochemical and Physiological Effects:
N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide has been shown to have various biochemical and physiological effects in cells and tissues. It can increase NAD+ levels, activate various enzymatic pathways involved in energy metabolism, DNA repair, and gene expression, and modulate the activity of sirtuins. These effects can lead to various physiological effects such as improved mitochondrial function, increased insulin sensitivity, reduced inflammation, and enhanced stress response. It can also protect against various diseases such as cancer, neurodegenerative disorders, metabolic disorders, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods without degradation. However, there are also some limitations to its use in lab experiments. It can be expensive to synthesize and may require specialized equipment and expertise. It can also have limited solubility in some solvents, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, metabolic disorders, and cardiovascular diseases. Another direction is to explore its effects on aging and longevity, as it has been shown to activate sirtuins, which are involved in these processes. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing and purifying this compound, as well as to optimize its bioavailability and efficacy in vivo.
Méthodes De Synthèse
The synthesis of N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide involves several chemical reactions, including the condensation of 3-propyl-5-isoxazolecarboxaldehyde with 2-(2-pyridinyl)-1-pyrrolidinecarboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acetylation of the resulting amine with acetic anhydride to yield the desired compound. The purity and yield of the compound can be improved by using different purification techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, metabolic disorders, and cardiovascular diseases. It has been shown to increase NAD+ levels in cells and tissues, which can activate various enzymatic pathways involved in energy metabolism, DNA repair, and gene expression. It can also modulate the activity of sirtuins, a family of NAD+-dependent deacetylases that regulate various cellular processes such as aging, inflammation, and stress response.
Propriétés
IUPAC Name |
N-[(3-propyl-1,2-oxazol-5-yl)methyl]-6-(2-pyridin-2-ylpyrrolidin-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-2-6-17-13-18(29-26-17)15-25-22(28)16-9-10-21(24-14-16)27-12-5-8-20(27)19-7-3-4-11-23-19/h3-4,7,9-11,13-14,20H,2,5-6,8,12,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJCBIOEOUAOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N3CCCC3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-2-piperidinyl)methyl]benzamide](/img/structure/B6032738.png)
![N-cyclopentyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6032750.png)
![4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B6032754.png)
![N-{2-[(1-benzyl-4-piperidinyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6032760.png)
![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile](/img/structure/B6032767.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)prolinamide](/img/structure/B6032795.png)
![1-phenyl-4-{3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6032802.png)
![3-[1-(dimethylamino)cyclopentyl]-1,1-diphenyl-2-propyn-1-ol hydrochloride](/img/structure/B6032807.png)
